molecular formula C14H26N2O6 B12282394 (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid

(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid

Cat. No.: B12282394
M. Wt: 318.37 g/mol
InChI Key: NDNCCUCKGXVEOX-UHFFFAOYSA-N
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Description

(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid is a compound that features two tert-butoxycarbonyl (Boc) protected amino groups. The Boc group is a common protecting group in organic synthesis, particularly in peptide synthesis, due to its stability under basic conditions and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid typically involves the protection of amino groups using Boc anhydride. One common method is the chemoselective N-tert-butyloxycarbonylation of amines using glycerol as a solvent at room temperature. This method is catalyst-free, efficient, and environmentally benign . Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs large-scale batch reactors or continuous flow systems. The use of flow microreactor systems is particularly advantageous due to their efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acids or peptides, which can then undergo further functionalization or coupling reactions.

Mechanism of Action

The mechanism of action of (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid primarily involves its role as a protected amino acid derivative. The Boc groups protect the amino functionalities during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in various biochemical and chemical processes, including peptide bond formation and enzyme interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This dual protection allows for more complex synthetic routes and the creation of more intricate molecular architectures compared to single Boc-protected compounds .

Properties

Molecular Formula

C14H26N2O6

Molecular Weight

318.37 g/mol

IUPAC Name

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-9(10(17)18)8-16(7)12(20)22-14(4,5)6/h9H,8H2,1-7H3,(H,15,19)(H,17,18)

InChI Key

NDNCCUCKGXVEOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN(C)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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